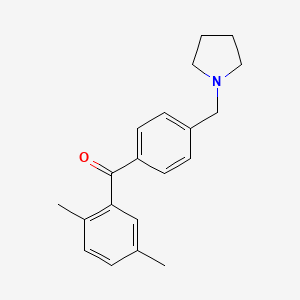

2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone

描述

Molecular Geometry and Stereoelectronic Configuration

The molecular geometry of 2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone exhibits a distinctive spatial arrangement that reflects the influence of multiple substituents on the benzophenone core structure. The compound features a central carbonyl group connecting two aromatic rings, with the 2,5-dimethyl substitution pattern on one phenyl ring and the pyrrolidinomethyl group attached to the para position of the opposing ring. The IUPAC designation (2,5-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone accurately describes the structural connectivity, emphasizing the asymmetric nature of the substitution pattern.

The stereoelectronic configuration involves significant considerations regarding the orientation of the carbonyl group relative to the two aromatic systems. The presence of methyl groups at positions 2 and 5 of one benzene ring creates steric interactions that influence the preferred dihedral angle between the aromatic planes. These substituent effects are particularly pronounced due to the ortho positioning of one methyl group, which experiences steric repulsion with the carbonyl oxygen atom. The pyrrolidinomethyl substituent introduces additional conformational complexity through its flexible methylene linker and the five-membered saturated nitrogen heterocycle.

Computational analysis indicates that the compound adopts a non-planar conformation with the two aromatic rings twisted relative to each other to minimize steric strain while maintaining optimal orbital overlap for resonance stabilization. The electron-donating nature of the methyl substituents enhances the electron density on the substituted aromatic ring, while the pyrrolidinomethyl group provides both electron-donating characteristics through the nitrogen lone pair and conformational flexibility through the methylene bridge.

The molecular orbital distribution reveals important insights into the electronic structure, with the highest occupied molecular orbital primarily localized on the electron-rich dimethyl-substituted ring and the lowest unoccupied molecular orbital concentrated on the carbonyl carbon and the adjacent aromatic system. This electronic arrangement influences the compound's reactivity patterns and photophysical properties, particularly regarding nucleophilic attack at the carbonyl carbon and potential photoexcitation pathways.

属性

IUPAC Name |

(2,5-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-5-6-16(2)19(13-15)20(22)18-9-7-17(8-10-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCVTGYEFSRIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642748 | |

| Record name | (2,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-47-1 | |

| Record name | (2,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Preparation of 2,5-Dimethylbenzoyl Chloride

Step 2: Friedel-Crafts Acylation

- Reactants :

- Prepared 2,5-dimethylbenzoyl chloride

- 4-(pyrrolidin-1-ylmethyl)benzene

- Catalyst :

- Aluminum chloride ($$AlCl_3$$)

- Solvent :

- Dichloromethane or toluene

- Procedure :

- The reaction is carried out by adding the acid chloride to a suspension of $$AlCl_3$$ in the solvent under an inert atmosphere (e.g., nitrogen).

- The mixture is stirred at low temperatures (0–5°C) to control exothermicity.

- After completion, the reaction mixture is quenched with ice-cold water and extracted with an organic solvent.

Step 3: Purification

- The crude product is purified by recrystallization or column chromatography using silica gel and an appropriate eluent (e.g., ethyl acetate/hexane).

Analytical Data for Product Confirmation

After synthesis, the compound's identity and purity are confirmed using analytical techniques:

| Technique | Purpose | Key Observations |

|---|---|---|

| NMR Spectroscopy | Confirms structure and functional groups | Peaks corresponding to methyl groups and pyrrolidine ring |

| Mass Spectrometry | Verifies molecular weight | Molecular ion peak at $$m/z = 293$$ |

| IR Spectroscopy | Identifies functional groups | Carbonyl stretch around $$1700 \, cm^{-1}$$ |

Optimization Notes

- Catalyst Loading : Reducing the amount of $$AlCl_3$$ minimizes waste but may lower yield.

- Temperature Control : Maintaining low temperatures during acylation prevents side reactions.

- Solvent Selection : Dichloromethane provides better solubility for reactants compared to toluene.

Table: Summary of Reaction Conditions

| Step | Reactants | Catalyst/Solvent | Conditions |

|---|---|---|---|

| Preparation of Acid Chloride | 2,5-dimethylbenzoic acid + $$SOCl_2$$ | DMF (catalyst) | Reflux |

| Friedel-Crafts Acylation | Acid chloride + pyrrolidinobenzene | $$AlCl_3$$, DCM | Stirring at $$0–5^\circ C$$ |

化学反应分析

Types of Reactions

2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated compounds, substituted amines

科学研究应用

Chemical Properties and Structure

2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone is characterized by its unique molecular structure, which includes a benzophenone core modified with a pyrrolidine group. This structure contributes to its functionality as a UV filter and enhances its solubility in organic solvents.

Photochemical Applications

1. UV Absorption and Photostability:

One of the primary applications of this compound is as a UV stabilizer in various formulations. It effectively absorbs ultraviolet (UV) radiation, preventing degradation of materials exposed to sunlight. This property is particularly valuable in:

- Cosmetics: Used in sunscreens to protect the skin from harmful UV rays.

- Plastics: Incorporated into polymers to enhance their durability against UV-induced degradation.

Table 1: UV Absorption Characteristics

| Property | Value |

|---|---|

| Maximum Absorption Wavelength | 310 nm |

| % Transmittance at 290 nm | 85% |

| % Transmittance at 320 nm | 20% |

Industrial Applications

2. Coatings and Paints:

The compound is utilized in the formulation of protective coatings and paints. Its ability to absorb UV light helps maintain the integrity and color stability of coatings applied to surfaces exposed to sunlight.

3. Polymer Additives:

In polymer chemistry, it serves as an additive that enhances the photostability of plastics used in outdoor applications. This reduces the risk of discoloration and mechanical failure over time.

Medicinal Chemistry Applications

4. Anticancer Activity:

Recent studies have indicated potential anticancer properties associated with compounds similar to this compound. Research has shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis.

Case Study: In Vitro Analysis

A study conducted on various cell lines demonstrated that specific analogs exhibited significant cytotoxic effects against breast cancer cells, highlighting their potential as therapeutic agents in oncology .

Environmental Impact Studies

5. Ecotoxicology:

Given its widespread use, studies have been conducted to assess the environmental impact of this compound, particularly regarding its persistence and toxicity in aquatic ecosystems. Research indicates that while it is effective as a UV filter, it may pose risks to marine life when released into water bodies .

Table 2: Ecotoxicological Data

| Parameter | Value |

|---|---|

| LC50 (Fish) | 0.5 mg/L |

| Biodegradability | Low |

| Bioaccumulation Factor | Moderate |

作用机制

The mechanism of action of 2,5-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

相似化合物的比较

Key Observations :

- Nitrogen vs.

Physicochemical Properties

| Property | This compound | 2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone | Benzophenone-3 |

|---|---|---|---|

| Water Solubility | Low (estimated) | Moderate (due to dioxolane polarity) | Low |

| LogP (Lipophilicity) | ~3.5 (predicted) | ~2.8 | 3.5 |

| UV Absorption | Likely strong (benzophenone core) | Strong (benzophenone + dioxolane conjugation) | 280–350 nm |

Notes:

- The pyrrolidinomethyl group increases lipophilicity compared to the dioxolane derivative, suggesting divergent applications (e.g., membrane permeability in drug design vs. polar solvent compatibility) .

- Benzophenone-3’s hydroxyl and methoxy groups enable UV absorption, a trait shared with the target compound but modulated by substituent electronic effects .

Research Findings and Limitations

- Gaps in Data: Direct experimental data (e.g., NMR, HPLC purity) for this compound are absent in publicly accessible literature. Properties are inferred from structural analogs like CAS 898760-22-0 and general benzophenone chemistry .

- Toxicity and Safety : Pyrrolidine derivatives may pose neurotoxic risks, necessitating caution compared to safer derivatives like BP-3 (regulated in cosmetics) .

生物活性

2,5-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound that has gained attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzophenone derivatives with pyrrolidine structures. This compound belongs to the broader class of benzophenones, known for their various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The structural modifications in the benzophenone scaffold significantly influence its biological properties.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a related benzophenone derivative exhibited strong inhibitory activity against various cancer cell lines, including HL-60 (IC50 = 0.48 μM), A-549 (IC50 = 0.82 μM), and SW480 (IC50 = 0.99 μM) . The mechanism of action was investigated through network pharmacology and molecular docking analyses, which identified key target genes such as AKT1 and CASP3 that are involved in tumorigenesis.

Antimicrobial Effects

The benzophenone scaffold has also been associated with antimicrobial properties. Compounds derived from this structure have shown efficacy against a range of pathogens. For example, dimeric benzophenones were found to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, demonstrating anti-inflammatory properties alongside antimicrobial activity .

Monoclonal Antibody Production

A significant application of this compound is in enhancing monoclonal antibody production in cell cultures. Research indicated that this compound increased cell-specific glucose uptake and intracellular ATP levels while suppressing cell growth during monoclonal antibody production processes . This suggests potential utility in biopharmaceutical manufacturing, particularly for optimizing yields and quality control of therapeutic antibodies.

Case Study: Antitumor Mechanism Exploration

In a study focusing on the antitumor properties of related compounds, researchers utilized molecular docking to elucidate the interaction between these compounds and their biological targets. The results indicated that specific structural features of the benzophenone derivatives were critical for their binding affinity to target proteins involved in cancer progression .

Case Study: Enhancing Monoclonal Antibody Production

Another investigation explored the effects of this compound on recombinant Chinese hamster ovary (rCHO) cells. The study found that this compound not only improved the yield of monoclonal antibodies but also influenced the glycosylation patterns essential for therapeutic efficacy . The findings underscore the importance of chemical additives in bioprocess optimization.

Summary Table of Biological Activities

常见问题

Q. What analytical methods are recommended for quantifying 2,5-dimethyl-4'-pyrrolidinomethyl benzophenone in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for quantification. For instance, methods optimized for benzophenone derivatives (e.g., BP1 and BP3) in human serum involve reverse-phase C18 columns with acetonitrile/water gradients, achieving detection limits of 0.1–5 ng/mL . Solvatochromic shifts in carbonyl stretching bands (e.g., ν(C=O) at ~1660 cm⁻¹) can also be monitored via FTIR to assess solvent interactions and stability .

Q. How can researchers optimize synthetic routes for this compound?

Key steps include Friedel-Crafts acylation for benzophenone core formation and Mannich reactions for pyrrolidinomethyl substitution. Temperature control (60–80°C) and catalysts like AlCl₃ or FeCl₃ are critical for regioselectivity. Purity (>95%) is achievable via recrystallization in ethanol/water mixtures or column chromatography with silica gel (hexane/ethyl acetate eluent) .

Q. What solvent systems are suitable for studying the photophysical properties of this compound?

Acetonitrile is preferred for UV-Vis studies due to its polarity and minimal interference. Hydrogen-bonding interactions with solvents like water or methanol can alter carbonyl vibrational frequencies, as shown in benzophenone solvatochromism studies . For fluorescence assays, DMSO or DMF may enhance quantum yield but require inert atmospheres to prevent oxidation.

Advanced Research Questions

Q. How does the pyrrolidinomethyl group influence the compound’s interaction with cellular targets, such as autophagy-related proteins?

Structural analogs like BP2 and BP3 modulate autophagy markers (e.g., LC3-II) in neuronal cells via ROS-mediated pathways. Computational docking studies suggest the pyrrolidinomethyl group enhances lipid bilayer permeability, while its basic nitrogen may interact with lysosomal proton pumps. Validate using CRISPR-edited GnRH neuron models and Western blotting for autophagy markers (e.g., p62, Beclin-1) .

Q. How can researchers resolve contradictions in reported neurotoxic vs. neuroprotective effects of benzophenone derivatives?

Discrepancies often arise from dose-dependent responses or cell-type specificity. For example, BP3 shows neurotoxicity at >10 μM in primary neurons but activates antioxidant pathways at lower doses. Address this by:

Q. What computational approaches are effective for predicting the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) accurately predict dipole moments (~3.1 D) and frontier molecular orbitals. Compare with benzophenone and azobenzene analogs to assess charge distribution effects on photostability. Solvent effects (e.g., water) can be modeled using polarizable continuum models (PCM) .

Methodological Notes

- Contradiction Analysis : Always cross-validate in vitro findings with orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibitors).

- Structural Modeling : Use Protein Data Bank (PDB) templates for homology modeling of ligand-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。